molecular formula C17H17N3O2 B8318536 [6-(4-Cyano-phenyl)-pyridin-2-yl]carbamic acid tert-butyl ester

[6-(4-Cyano-phenyl)-pyridin-2-yl]carbamic acid tert-butyl ester

Cat. No.: B8318536
M. Wt: 295.34 g/mol
InChI Key: OMXPEDGESKTETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(4-Cyano-phenyl)-pyridin-2-yl]carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

tert-butyl N-[6-(4-cyanophenyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C17H17N3O2/c1-17(2,3)22-16(21)20-15-6-4-5-14(19-15)13-9-7-12(11-18)8-10-13/h4-10H,1-3H3,(H,19,20,21)

InChI Key

OMXPEDGESKTETC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-cyanobenzeneboronic acid (7.35 g, 50 mmol), (6-bromo-pyridin-2-yl)carbamic acid tert-butyl ester (13.8 g, 50 mmol), Pd(Ph3P)4 (5.8 g, 0.15 mmol) and K2CO3 (10.4 g, 75 mmol) in DMF/H2O (1:1, 250 mL) was stirred under argon at 80° C. overnight. DMF was evaporated off under reduced pressure and the residue was dissolved in EtOAc (200 mL). The mixture was washed with water and brine, dried over Na2SO4, and concentrated to dryness. The residue was purified by column (Petroleum Ether/EtOAc 50:1) on silica gel to give [6-(4-cyano-phenyl)-pyridin-2-yl]carbamic acid tert-butyl ester (7.0 g, 60%). 1H NMR (300 MHz, CDCl3) δ 8.02-8.07 (m, 2H), 7.95 (d, J=8.4 Hz, 1H), 7.71-7.79 (m, 3H), 7.37-7.44 (m, 2H), 1.53 (s, 9H).
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
catalyst
Reaction Step One

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